molecular formula C8H5F2NO3 B2979979 2,2-Difluoro-1-(4-nitrophenyl)ethanone CAS No. 860299-98-5

2,2-Difluoro-1-(4-nitrophenyl)ethanone

Cat. No.: B2979979
CAS No.: 860299-98-5
M. Wt: 201.129
InChI Key: VFWBUCNFKSMZGI-UHFFFAOYSA-N
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Description

2,2-Difluoro-1-(4-nitrophenyl)ethanone is an organic compound with the molecular formula C8H5F2NO3 and a molecular weight of 201.13 g/mol It is characterized by the presence of two fluorine atoms and a nitrophenyl group attached to an ethanone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the reaction of 4-nitrobenzaldehyde with difluoromethyl ketone under specific conditions . The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like acetonitrile. The mixture is then heated to facilitate the reaction, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of 2,2-Difluoro-1-(4-nitrophenyl)ethanone may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

2,2-Difluoro-1-(4-nitrophenyl)ethanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

    2,2-Difluoro-1-(4-aminophenyl)ethanone: A reduction product of 2,2-Difluoro-1-(4-nitrophenyl)ethanone with an amine group instead of a nitro group.

    2,2-Difluoro-1-(4-methoxyphenyl)ethanone: A derivative with a methoxy group in place of the nitro group.

    2,2-Difluoro-1-(4-chlorophenyl)ethanone: A compound with a chlorine atom substituting the nitro group.

Uniqueness

This compound is unique due to the combination of its difluoro and nitrophenyl groups, which impart distinct chemical and physical properties. These properties make it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

2,2-difluoro-1-(4-nitrophenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F2NO3/c9-8(10)7(12)5-1-3-6(4-2-5)11(13)14/h1-4,8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFWBUCNFKSMZGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)C(F)F)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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